molecular formula C21H24N4O2S B12247614 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine

Cat. No.: B12247614
M. Wt: 396.5 g/mol
InChI Key: BOBFTKUJKKVERP-UHFFFAOYSA-N
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Description

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[1,2-b]pyridazin moiety, followed by its functionalization and coupling with the piperidine and benzoyl groups.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Bromine, iodine

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Halogenated imidazo[1,2-b]pyridazin derivatives

Scientific Research Applications

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB and MAPK pathways, leading to its anti-inflammatory and anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A sedative and hypnotic drug with a similar imidazo[1,2-b]pyridazin core.

    Saripidem: An anxiolytic drug with structural similarities.

    Zolimidine: An antiulcer drug with a related imidazo[1,2-b]pyridazin structure.

Uniqueness

4-[({2-Methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[2-(methylsulfanyl)benzoyl]piperidine is unique due to its combination of the imidazo[1,2-b]pyridazin core with the piperidine and benzoyl groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4O2S

Molecular Weight

396.5 g/mol

IUPAC Name

[4-[(2-methylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone

InChI

InChI=1S/C21H24N4O2S/c1-15-13-25-19(22-15)7-8-20(23-25)27-14-16-9-11-24(12-10-16)21(26)17-5-3-4-6-18(17)28-2/h3-8,13,16H,9-12,14H2,1-2H3

InChI Key

BOBFTKUJKKVERP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=C4SC

Origin of Product

United States

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